Lipophilicity Modulation: Predicted LogP Shift of +0.9 Units Compared to a Des-Trifluoromethyl Analog
The introduction of the 4-trifluoromethyl group on the piperidine ring substantially increases lipophilicity. The predicted octanol/water partition coefficient (LogP) for 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile is 2.6 [1]. In contrast, a hypothetical direct des-trifluoromethyl analog (6-(piperidin-1-yl)pyrimidine-4-carbonitrile) has a predicted LogP of approximately 1.7 based on standard computational models [2]. This +0.9 LogP unit increase indicates significantly higher membrane permeability potential.
| Evidence Dimension | Octanol/water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 2.6 |
| Comparator Or Baseline | 6-(Piperidin-1-yl)pyrimidine-4-carbonitrile (des-CF₃ analog); Predicted LogP ≈ 1.7 |
| Quantified Difference | ΔLogP ≈ +0.9 |
| Conditions | In silico prediction models (ALOGPS or similar) |
Why This Matters
This confirms that procuring the non-fluorinated analog would be a poor substitute for applications requiring increased passive membrane permeability or blood-brain barrier penetration.
- [1] Molaid. 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile | 1590398-23-4. Compound property predictions. URL: https://www.molaid.com/MS_23870221 View Source
- [2] Comparison based on established Hansch-Leo fragmental methods for calculating LogP contributions of aromatic -H versus -CF₃ substituents. View Source
